molecular formula C18H19FN2O B6750015 1-[(2-Fluorophenyl)methyl]-3-phenylpyrrolidine-3-carboxamide

1-[(2-Fluorophenyl)methyl]-3-phenylpyrrolidine-3-carboxamide

Cat. No.: B6750015
M. Wt: 298.4 g/mol
InChI Key: HENNXEKXZSGTPA-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-3-phenylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a pyrrolidine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[(2-Fluorophenyl)methyl]-3-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly.

Chemical Reactions Analysis

1-[(2-Fluorophenyl)methyl]-3-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-3-phenylpyrrolidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities. It may serve as a lead compound for the development of new therapeutic agents.

    Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways, including signal transduction and metabolic pathways.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]-3-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

1-[(2-Fluorophenyl)methyl]-3-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-[(2-Chlorophenyl)methyl]-3-phenylpyrrolidine-3-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.

    1-[(2-Methylphenyl)methyl]-3-phenylpyrrolidine-3-carboxamide: The presence of a methyl group instead of a fluorophenyl group can affect the compound’s lipophilicity and pharmacokinetic properties.

    1-[(2-Nitrophenyl)methyl]-3-phenylpyrrolidine-3-carboxamide: The nitrophenyl group can introduce different electronic effects, influencing the compound’s chemical stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-16-9-5-4-6-14(16)12-21-11-10-18(13-21,17(20)22)15-7-2-1-3-8-15/h1-9H,10-13H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENNXEKXZSGTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C2=CC=CC=C2)C(=O)N)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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